molecular formula C6H8N2O3S2 B2629244 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid CAS No. 2174002-54-9

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid

Cat. No.: B2629244
CAS No.: 2174002-54-9
M. Wt: 220.26
InChI Key: DXDIZHORBYAVSD-UHFFFAOYSA-N
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Description

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacological agents . This compound, with its unique structure, has garnered interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid typically involves the coupling of carboxylic acid with 2-amino-1-(furan-2-yl)ethanone hydrochloride in the presence of EDCI, HOBt, and NMM to form the corresponding amide, which is then converted to the final product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various thiazole derivatives, which can have different biological and chemical properties

Scientific Research Applications

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting certain pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid apart is its specific structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S2/c1-13(2,11)8-6-7-4(3-12-6)5(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDIZHORBYAVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=NC(=CS1)C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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